

Spectral Data Analysis of 3-Cyclobutanecarbonyloxolane: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: 3-Cyclobutanecarbonyloxolane

CAS No.: 1495485-96-5

Cat. No.: B1469252

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As Senior Application Scientist, this guide provides a comprehensive framework for the spectral analysis of **3-Cyclobutanecarbonyloxolane**. In the absence of a consolidated public spectral database for this specific molecule, this document serves as a predictive guide grounded in foundational spectroscopic principles and data from analogous structures. It is designed to equip researchers in drug development and chemical synthesis with the theoretical expectations and practical methodologies required to identify and characterize this compound with confidence.

Foundational Analysis: Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for any spectral analysis is a thorough examination of the molecule's structure. **3-Cyclobutanecarbonyloxolane** is comprised of three key components: a cyclobutane ring, an ester functional group, and an oxolane (tetrahydrofuran) ring. Each component imparts distinct and predictable signatures across NMR, IR, and MS techniques.

- **Cyclobutane Ring:** A strained four-membered aliphatic ring. The protons and carbons in this ring will exhibit chemical shifts characteristic of saturated systems, but the ring strain can have subtle effects on their electronic environment.
- **Ester Group (-COO-):** This is the most electronically significant group. The carbonyl (C=O) carbon and oxygen atoms are strongly electron-withdrawing. This will significantly deshield adjacent protons and carbons, leading to downfield shifts in NMR. It will also produce a very strong, characteristic absorption in the IR spectrum and will direct key fragmentation pathways in mass spectrometry.
- **Oxolane (Tetrahydrofuran) Ring:** A five-membered cyclic ether. The electronegative oxygen atom will deshield the adjacent protons and carbons (α -carbons) more than the distal ones (β -carbons).

The interplay of these three components dictates the comprehensive spectral fingerprint of the molecule.

Caption: Key functional components of **3-Cyclobutanecarbonyloxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of a novel organic molecule.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted to show several distinct multiplets. The chemical shifts are influenced by proximity to the electronegative oxygen atoms of the ester and ether functionalities.

Predicted Signal	Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
A	Oxolane CH (at C3, attached to ester O)	4.9 - 5.2	Multiplet (m)	Strongly deshielded by the adjacent ester oxygen.
B	Oxolane CH ₂ (at C2/C5)	3.7 - 4.0	Multiplet (m)	Deshielded by the ether oxygen.
C	Cyclobutane CH (at C1, attached to C=O)	3.0 - 3.4	Multiplet (m)	Deshielded by the electron-withdrawing carbonyl group.
D	Oxolane CH ₂ (at C4)	1.9 - 2.2	Multiplet (m)	Standard aliphatic region, adjacent to other protons.
E	Cyclobutane CH ₂ (at C2/C4)	1.8 - 2.4	Multiplet (m)	Aliphatic protons on the cyclobutane ring. [1]
F	Cyclobutane CH ₂ (at C3)	1.7 - 2.1	Multiplet (m)	Aliphatic protons on the cyclobutane ring. [1]

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, it is predicted that all 9 carbon atoms are chemically non-equivalent and will therefore produce 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2][3]

Predicted Signal	Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
1	Ester C=O	170 - 185	Characteristic shift for an ester carbonyl carbon.[4]
2	Oxolane C3 (CH-O-C=O)	75 - 85	Carbon attached to two oxygens (ester and ether).
3	Oxolane C2/C5 (CH ₂ -O)	65 - 75	Carbons adjacent to the ether oxygen.
4	Cyclobutane C1 (CH-C=O)	40 - 50	Alpha-carbon to the carbonyl group.
5	Oxolane C4 (CH ₂)	25 - 35	Beta-carbon to the ether oxygen.
6	Cyclobutane C2/C4 (CH ₂)	20 - 30	Aliphatic carbons in a strained ring.
7	Cyclobutane C3 (CH ₂)	~15 - 25	The most shielded carbon in the cyclobutane ring.[5]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Cyclobutanecarbonyloxolane** in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets expected for this molecule.
- **¹H NMR Acquisition:**

- Acquire a standard single-pulse experiment.
- Set a spectral width of approximately 12 ppm.
- Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
- Acquire at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled experiment (e.g., zgpg30).
 - Set a spectral width of approximately 220 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.^[6] The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Predicted Characteristic Absorption Bands

The key functional groups in **3-Cyclobutanecarbonyloxolane** will produce strong, easily identifiable peaks.

Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity	Rationale
2850 - 3000	C-H	Aliphatic (Cyclobutane & Oxolane)	Strong	C-H stretching vibrations in sp ³ hybridized carbons.[7]
1735 - 1750	C=O	Ester	Very Strong, Sharp	The most prominent peak in the spectrum, characteristic of a saturated ester carbonyl stretch. [8][9][10]
1150 - 1300	C-O	Ester	Strong	Asymmetric C-O-C stretching of the ester group. [8][10]
1000 - 1100	C-O	Ether (Oxolane)	Strong	C-O-C stretching of the cyclic ether.[6]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining high-quality IR spectra of liquid or solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
- **Sample Application:** Place a single drop of neat **3-Cyclobutanecarbonyloxolane** directly onto the ATR crystal.

- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which offers valuable structural clues.[\[11\]](#)

Predicted Molecular Ion and Fragmentation Pattern

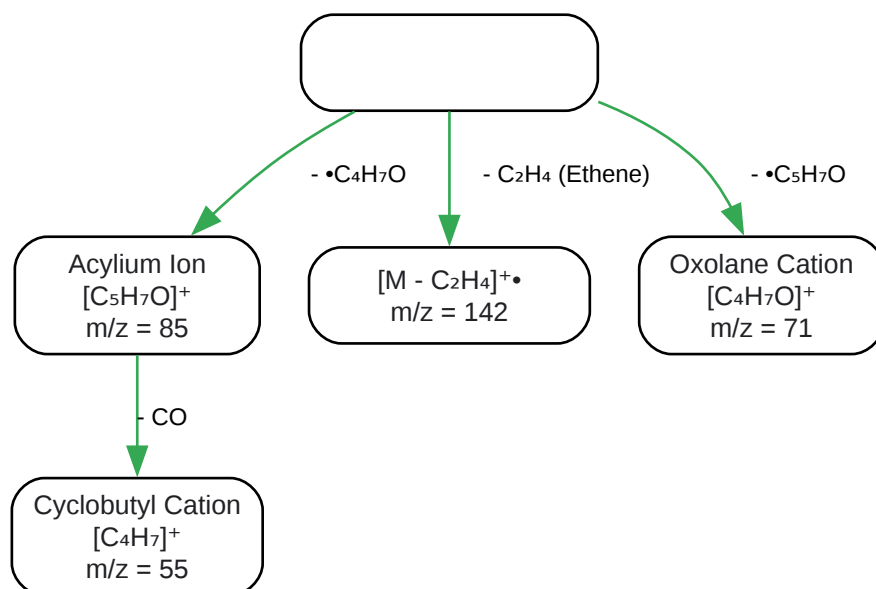
Using a standard technique like Electron Ionization (EI), the molecule will be ionized and fragmented. The fragmentation of cyclic compounds can be complex, but key pathways can be predicted based on the stability of the resulting ions and neutral losses.[\[12\]](#)[\[13\]](#)

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight of **3-Cyclobutanecarboxyloxolane** ($C_9H_{14}O_3$) is 170.21 g/mol. A molecular ion peak is expected at $m/z = 170$. The intensity may be weak due to the ester and cyclic ether functionalities promoting fragmentation.[\[12\]](#)

Key Predicted Fragmentation Pathways:

- **Loss of the Oxolanyl Group:** Cleavage of the ester C-O bond can lead to the loss of an oxolanyl radical, resulting in a stable acylium ion.
 - m/z 85: $[C_4H_7-C=O]^+$
- **Alpha-Cleavage at the Ether:** Fragmentation adjacent to the ether oxygen.
 - m/z 141: $[M - C_2H_5]^+$ (Loss of ethylene from the oxolane ring)
- **McLafferty-type Rearrangement (if applicable):** While a classic McLafferty rearrangement is not possible, related hydrogen rearrangements can occur.[\[14\]](#)
- **Cyclobutane Ring Fragmentation:** The strained cyclobutane ring can fragment via the loss of neutral molecules like ethene (C_2H_4).[\[15\]](#)

- o m/z 142: $[M - C_2H_4]^+$



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Caption: Predicted major fragmentation pathways for **3-Cyclobutanecarbonyloxolane** in EI-MS.

Experimental Protocol for GC-MS Analysis

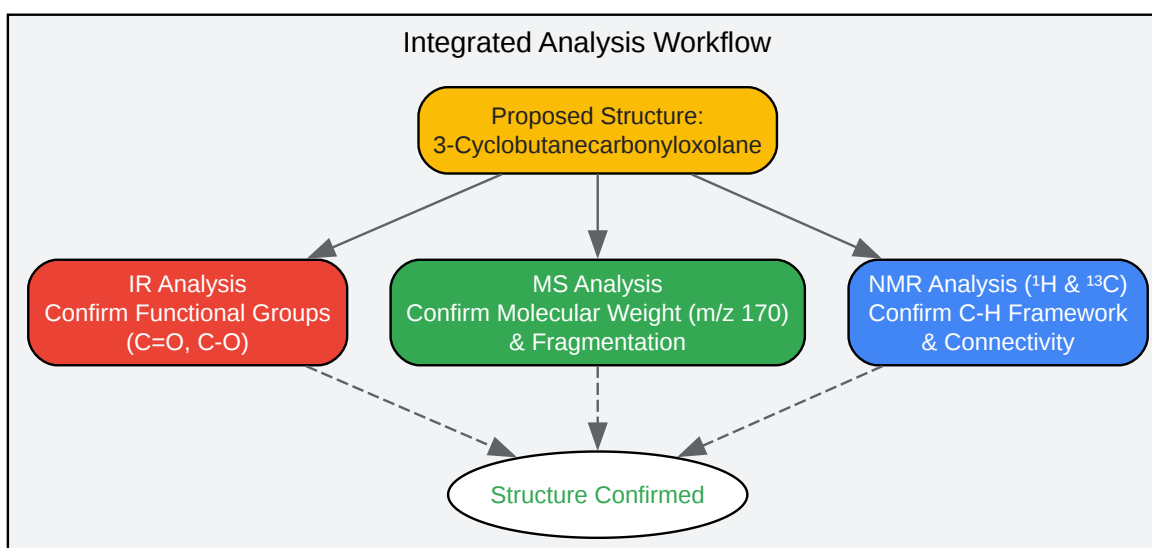
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like the target molecule.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Separation:
 - o Injector: Use a split/splitless injector at 250 °C.
 - o Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
 - o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

- Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
- MS Detection:
 - Ion Source: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range from m/z 40 to 400.
 - Source Temperature: Set to 230 °C.
- Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Integrated Spectral Interpretation: A Self-Validating System

The true power of spectroscopic analysis lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.



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Caption: Workflow for confirming molecular structure using integrated spectral data.

A researcher synthesizing this compound would first use IR to quickly confirm the presence of the crucial ester carbonyl ($\sim 1740\text{ cm}^{-1}$). Next, GC-MS would verify the molecular weight (m/z 170) and provide fragmentation data consistent with the proposed structure. Finally, ^1H and ^{13}C NMR would provide the definitive proof, mapping out the entire carbon-hydrogen skeleton and confirming the specific connectivity of the cyclobutane, ester, and oxolane moieties. The correlation between the predicted data in this guide and the experimental results would provide exceptionally high confidence in the structural assignment.

References

- NC State University Libraries. (n.d.). 13.13 Uses of ^{13}C NMR Spectroscopy. Organic Chemistry. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2022). ^{13}C NMR - How Many Signals. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). ^{13}C nmr spectrum of cyclobutane. Retrieved from [\[Link\]](#)
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [\[Link\]](#)
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [\[Link\]](#)
- YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [[Link](#)]
- YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [[Link](#)]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [[Link](#)]
- James, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [[Link](#)]

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Sources

1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
3. masterorganicchemistry.com [masterorganicchemistry.com]
4. chem.libretexts.org [chem.libretexts.org]
5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
7. chem.libretexts.org [chem.libretexts.org]
8. spectroscopyonline.com [spectroscopyonline.com]
9. orgchemboulder.com [orgchemboulder.com]
10. chem.libretexts.org [chem.libretexts.org]

- [11. Fragmentation \(mass spectrometry\) - Wikipedia \[en.wikipedia.org\]](#)
- [12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics \[creative-proteomics.com\]](#)
- [13. whitman.edu \[whitman.edu\]](#)
- [14. youtube.com \[youtube.com\]](#)
- [15. m.youtube.com \[m.youtube.com\]](#)
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